molecular formula C23H28ClN5O3 B1662471 Azimilide CAS No. 149908-53-2

Azimilide

Numéro de catalogue B1662471
Numéro CAS: 149908-53-2
Poids moléculaire: 458 g/mol
Clé InChI: MREBEPTUUMTTIA-PCLIKHOPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azimilide is a class III antiarrhythmic drug used to control abnormal heart rhythms . It affects the repolarization of the heart, prolongs the duration of the action potential and the refractory period . Azimilide is not approved for use in any country but is currently in clinical trials in the United States .


Molecular Structure Analysis

Azimilide has a molecular formula of C23H28ClN5O3 and a molar mass of 457.96 g·mol−1 . The structure of Azimilide is complex and includes various functional groups .


Chemical Reactions Analysis

Azimilide undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . One study has shown that a cleaved metabolite, 4-chloro-2-phenyl furoic acid was present at high concentration in plasma .


Physical And Chemical Properties Analysis

Azimilide has a molecular formula of C23H28ClN5O3 and a molar mass of 457.96 g·mol−1 . Further physical and chemical properties specific to Azimilide are not explicitly mentioned in the search results.

Applications De Recherche Scientifique

1. Treatment of Atrial Fibrillation

  • Application Summary: Azimilide has been studied for its efficacy in treating atrial fibrillation, a common cardiac arrhythmia. The study was conducted on 658 patients with symptomatic persistent atrial fibrillation, adequate anticoagulant therapy, and planned electrical cardioversion .
  • Methods of Application: Patients were randomized to receive either a placebo, azimilide (125 mg o.d.), or sotalol (160 mg b.i.d.). The primary efficacy analysis was based on event recurrence, which was defined as atrial fibrillation lasting more than 24 hours, or requiring DC cardioversion .

2. Experimental Atrial Fibrillation

  • Application Summary: Azimilide has been evaluated for its effects on experimental atrial fibrillation and atrial electrophysiological properties .
  • Methods of Application: Dose regimens producing stable effects over time were developed, and two dose levels of azimilide (10 and then 20 mg/kg) or dofetilide (0.08 and then 0.16 mg/kg) were administered to morphine/chloralose-anesthetized dogs during sustained vagal atrial fibrillation (AF). Epicardial mapping was used to measure conduction velocity and AF cycle length .
  • Results: Azimilide terminated AF in 13/14 dogs (93%), while dofetilide terminated AF in 6/12 (50%, P <0.05). While dofetilide had strong reverse use-dependent effects on atrial ERP, azimilide’s effects on ERP were rate-independent .

Safety And Hazards

Azimilide carries some risk of torsade de pointes and rarely, neutropoenia . In rare cases, excessive prolongation of ventricular repolarization by Azimilide can result in predisposition towards severe ventricular arrhythmias . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name

1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3/b25-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREBEPTUUMTTIA-PCLIKHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of azimilide is to block both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells. This differs from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels. It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)). Its effects on reentrant circuits in infarct border zones causing ventricular tachyarrhythmias are unknown.
Record name Azimilide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Azimilide

CAS RN

149908-53-2
Record name Azimilide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZIMILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74QU6P2934
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared as described hereinbelow. The dihydrochloride salt, 1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4 imidazolidinedione dihydrochloride, (6.56 g, 0.0124 mole) prepared as described in Example A herein, is dissolved in H2O (300 ml) and washed with (1×100 ml). The aqueous phase is made basic with saturated NaHO3 solution. The resulting mixture is extracted with CH2Cl2 (4×100 ml). The extract is washed with saturated NaCl (2×50 ml), dried over MgSO4 (activated charcoal), filtered and concentrated under reduced pressure to a solid residue. This solid is triturated in anhydrous ether, collected and air-dried. Recrystallization once from absolute EtOH and then from toluene (activated charcoal), next washing with anhydrous ether and air drying gives 2.05 g (0.0045 mole) of 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azimilide
Reactant of Route 2
Reactant of Route 2
Azimilide
Reactant of Route 3
Reactant of Route 3
Azimilide
Reactant of Route 4
Reactant of Route 4
Azimilide
Reactant of Route 5
Reactant of Route 5
Azimilide
Reactant of Route 6
Azimilide

Citations

For This Compound
2,900
Citations
D Clemett, A Markham - Drugs, 2000 - Springer
… ▴ In animal and clinical studies, azimilide prolonged repolarisation by increasing the action … , azimilide was effective in terminating both atrial and ventricular arrhythmias. Azimilide also …
Number of citations: 16 link.springer.com
R Karam, S Marcello, AE Corey - The American journal of cardiology, 1998 - Elsevier
… Azimilide has a good safety profile in open-label safety studies in >800 supraventricular … Unlike amiodarone, azimilide has shown no evidence of pulmonary or ocular toxicity. Azimilide …
Number of citations: 83 www.sciencedirect.com
AJ Camm, R Karam, CM Pratt - The American journal of cardiology, 1998 - Elsevier
… azimilide, a novel type of antiarrhythmic, for improving survival in post myocardial infarction (MI) patients at high risk of sudden cardiac death. Azimilide … Currently, azimilide is in Phase III …
Number of citations: 100 www.sciencedirect.com
BD Walker, CB Singleton, H Tie, JA Bursill… - Cardiovascular …, 2000 - academic.oup.com
Objective: To evaluate the effects of azimilide and ambasilide on the biophysical properties of the human-ether-a-go-go-related (HERG) channel. Methods: HERG was stably transfected …
Number of citations: 37 academic.oup.com
CM Pratt, SN Singh, HR Al-Khalidi, JM Brum… - Journal of the American …, 2004 - jacc.org
Objectives : The purpose of this study was to assess the effect of oral azimilide dihydrochloride (AZ) 100 mg versus placebo on the onset, termination, and prevalence of atrial fibrillation (…
Number of citations: 96 www.jacc.org
A Corey, H Al‐Khalidi, C Brezovic… - … & drug disposition, 1999 - Wiley Online Library
… -state azimilide pharmacokinetics and … azimilide concentrations ranged from 186 to 1030 ng mL−1 across the 35–200 mg day−1 dose range, while mean trough steady-state azimilide …
Number of citations: 15 onlinelibrary.wiley.com
B Fermini, NK Jurkiewicz, B Jow… - Journal of …, 1995 - journals.lww.com
We studied the effects of NE-10064 (azimilide), a new antiarrhythmic agent reported to be a selective blocker of the slowly activating component of the delayed rectifier, IKs. In ferret …
Number of citations: 137 journals.lww.com
…, Azimilide Supraventricular Arrhythmia Program 3 … - Journal of the American …, 2000 - jacc.org
OBJECTIVES The purpose of this study was to assess the effectiveness of azimilide, a class III antiarrhythmic drug, in reducing the frequency of symptomatic arrhythmia recurrences in …
Number of citations: 117 www.jacc.org
…, AJ Camm, Azimilide Trials Investigators - Journal of the American …, 2006 - jacc.org
… The focus of this article is on the 56 azimilide-assigned cases of TdP. A total of 31 azimilide-associated TdP cases occurred in placebo-controlled trials (n = 3,964), and 25 azimilide-…
Number of citations: 63 www.jacc.org
AJ Camm, CM Pratt, PJ Schwartz, HR Al-Khalidi… - Circulation, 2004 - Am Heart Assoc
… assigned to receive azimilide 75 mg, azimilide 100 mg, or … Because of enrollment difficulties, the azimilide 75 mg arm … completion, but only the azimilide 100 mg and placebo arms …
Number of citations: 305 www.ahajournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.